4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethoxypyrimidine with piperazine to form an intermediate, which is then reacted with another pyrimidine derivative to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
- 2-{4-[4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)phenyl]piperazin-1-yl}-2-oxoethanol
Uniqueness
4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine stands out due to its unique combination of pyrimidine rings and morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25N7O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C18H25N7O3/c1-26-15-13-16(27-2)22-18(21-15)24-7-5-23(6-8-24)14-3-4-19-17(20-14)25-9-11-28-12-10-25/h3-4,13H,5-12H2,1-2H3 |
InChI Key |
YLYPVZOQOPQPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)OC |
Origin of Product |
United States |
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